molecular formula C13H19N5O4 B12392841 (2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

Cat. No.: B12392841
M. Wt: 309.32 g/mol
InChI Key: MOIHLLGNDAAJQZ-QNMUQRQXSA-N
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Description

(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a nucleoside analog that plays a crucial role in various biochemical processes. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids such as DNA and RNA. Its unique structure allows it to interact with enzymes and other molecules involved in genetic replication and transcription.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves the following steps:

    Formation of the Purine Base: The purine base, 6-(dimethylamino)purine, is synthesized through a series of reactions starting from commercially available precursors.

    Glycosylation: The purine base is then glycosylated with a protected sugar derivative to form the nucleoside. This step often requires the use of a Lewis acid catalyst and anhydrous conditions to ensure high yield and selectivity.

    Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

    Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Carboxylated nucleoside analogs.

    Reduction: Dihydropurine nucleosides.

    Substitution: Various substituted nucleoside analogs depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of modified nucleotides for studying enzyme mechanisms and nucleic acid interactions.

Biology:

  • Serves as a probe for investigating the role of nucleosides in cellular processes such as DNA replication and repair.

Medicine:

  • Potential therapeutic agent in antiviral and anticancer treatments due to its ability to interfere with nucleic acid synthesis.

Industry:

  • Employed in the production of diagnostic reagents and molecular biology tools.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids during replication or transcription. This incorporation can lead to chain termination or mutations, thereby inhibiting the growth of viruses or cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.

Comparison with Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.

    2’,3’-Dideoxyadenosine: A nucleoside analog used as an antiviral agent.

    6-Mercaptopurine: A purine analog used in cancer treatment.

Uniqueness: (2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties and therapeutic potential.

Properties

Molecular Formula

C13H19N5O4

Molecular Weight

309.32 g/mol

IUPAC Name

(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C13H19N5O4/c1-13(21)9(20)7(4-19)22-12(13)18-6-16-8-10(17(2)3)14-5-15-11(8)18/h5-7,9,12,19-21H,4H2,1-3H3/t7-,9+,12-,13?/m1/s1

InChI Key

MOIHLLGNDAAJQZ-QNMUQRQXSA-N

Isomeric SMILES

CC1([C@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3N(C)C)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=CN=C3N(C)C)CO)O)O

Origin of Product

United States

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